molecular formula C15H20ClNO4 B6356279 3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid CAS No. 1182127-78-1

3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid

Cat. No. B6356279
CAS RN: 1182127-78-1
M. Wt: 313.77 g/mol
InChI Key: ASQGAWTXGRIXPA-UHFFFAOYSA-N
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Description

The compound “3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid” is also known as (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid . It has a molecular weight of 313.78 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The IUPAC name of the compound is (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-(4-chlorophenyl)propanoic acid . The InChI code is 1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Organic Synthesis Building Block

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for constructing complex molecules. For example, the t-butoxycarbonyl (Boc) group is often used as a protective group for amines in multi-step synthesis processes .

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized to create novel drug candidates. The presence of the 4-chlorophenyl group could be beneficial in increasing the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach therapeutic targets .

Suzuki-Miyaura Cross-Coupling Reactions

The compound can act as a substrate in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. This reaction is pivotal in the pharmaceutical industry for the construction of biaryl motifs commonly found in drug molecules .

Derivatization Agent for Analytical Chemistry

It can be used as a derivatization agent in analytical chemistry to enhance the detection of certain compounds. For instance, it could modify carboxylic acids or amines to improve their volatility or detection properties in chromatography .

Material Science

In material science, this compound’s derivatives could be used to modify surfaces or create new polymers with specific properties like increased strength or chemical resistance .

Bioconjugation

The compound’s reactive groups make it suitable for bioconjugation techniques. It can be used to attach biomolecules to various surfaces or carriers, which is useful in the development of biosensors or drug delivery systems .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(9-8-13(18)19)10-11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQGAWTXGRIXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid

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